Summary of the Application: GSK 4027 is a chemical probe for the PCAF (p300/CREB binding protein associated factor) and GCN5 (general control non-derepressible 5) bromodomains . These multidomain proteins have been implicated in retroviral infection, inflammation pathways, and cancer development .
Methods of Application: GSK 4027’s potency was measured using a TR-FRET binding competition assay with a truncated PCAF bromodomain and a fluorescently tagged bromodomain ligand . The IC50 (half maximal inhibitory concentration) was 40 nM, and the Ki (binding affinity) was 1.4 nM in a BROMOscan assay .
Results or Outcomes: GSK 4027 showed high potency for the PCAF/GCN5 bromodomain, high solubility, cellular target engagement, and significant selectivity over the BET family and other bromodomain families . In a cellular potency test, the IC50 was 60 nM in a Promega NanoBRET assay, measuring the displacement of NanoLuc-tagged full-length PCAF from Halo-tagged histone H3.3 in HEK293 cells .
GSK 4027 is a small molecule compound identified as a selective inhibitor of the bromodomains associated with the p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5). It has been characterized for its high potency, with a binding affinity (Ki) of approximately 1.4 nanomolar and an inhibitory concentration (IC50) of around 60 nanomolar in chromatin context assays . This compound serves as a valuable chemical probe in research related to epigenetic regulation, particularly in the context of histone acetylation.
The primary chemical reaction involving GSK 4027 is its interaction with the bromodomain of PCAF and GCN5, where it competes with acetylated lysine residues for binding. This mechanism of action inhibits the recruitment of these bromodomain-containing proteins to acetylated histones, thereby affecting gene expression and chromatin remodeling. The specificity of GSK 4027 for these bromodomains makes it a useful tool for studying their biological functions .
GSK 4027 exhibits significant biological activity as an inhibitor of histone acetylation processes. By blocking the bromodomains of PCAF and GCN5, it can modulate various cellular pathways involved in transcriptional regulation. Studies have shown that GSK 4027 can influence cell proliferation and differentiation, making it a potential candidate for therapeutic applications in diseases where epigenetic dysregulation plays a key role, such as cancer .
The synthesis is designed to yield a compound that meets the required pharmacological profiles for use as a research tool .
GSK 4027 has several applications in biomedical research:
Interaction studies involving GSK 4027 primarily focus on its binding affinity and selectivity toward PCAF and GCN5 bromodomains. These studies often employ techniques such as:
Such studies confirm the compound's selectivity and potency, further validating its role as a chemical probe in epigenetic research .
Several compounds exhibit structural or functional similarities to GSK 4027. Below is a comparison highlighting its uniqueness:
Compound Name | Target | Ki (nM) | Unique Features |
---|---|---|---|
GSK 4028 | PCAF/GCN5 Bromodomains | >10,000 | Enantiomeric negative control |
JQ1 | BRD4 | ~0.5 | Broader bromodomain inhibition |
I-BET151 | BET Proteins | ~0.5 | Selective for BET family |
CPI-0610 | BET Proteins | ~0.6 | Used in clinical trials for hematological malignancies |
GSK 4027 stands out due to its selective inhibition of PCAF and GCN5 bromodomains, whereas other compounds like JQ1 and I-BET151 target broader classes of bromodomains or different protein families altogether .
GSK 4027 is a pyridazinone-based chemical probe specifically designed for targeting the protein carboxy-terminal domain-associated factor and general control nonderepressible 5 bromodomains [1]. The compound exhibits a complex heterocyclic structure characterized by a 4-bromo-2-methyl-5-aminopyridazin-3-one core linked to a substituted piperidine ring system [3] [4]. The molecular framework consists of seventeen carbon atoms, twenty-one hydrogen atoms, one bromine atom, four nitrogen atoms, and one oxygen atom, arranged in a specific three-dimensional configuration that enables selective protein binding [1] [2].
The pyridazinone moiety serves as the primary pharmacophore, incorporating a bromine substituent at the 4-position and a methyl group at the 2-position [3] [4]. This heterocyclic core is connected through an amino linkage to a piperidine ring bearing a phenyl substituent, creating a rigid molecular architecture essential for biological activity [1]. The structural features have been confirmed through nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis, revealing the precise spatial arrangement of functional groups [10].
Parameter | Value |
---|---|
Chemical Name | 4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one |
International Union of Pure and Applied Chemistry Name | 4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one |
Molecular Formula | C₁₇H₂₁BrN₄O |
Chemical Abstracts Service Number | 2079896-25-4 |
Molecular Weight | 377.28 g/mol |
Simplified Molecular Input Line Entry System | CN1CC@@HNc1cnn(C)c(=O)c1Br |
International Chemical Identifier | InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m0/s1 |
International Chemical Identifier Key | VZAFGXCWAWRULT-UONOGXRCSA-N |
The stereochemical configuration of GSK 4027 represents a critical determinant of its biological selectivity and potency [7] [10]. The compound contains two chiral centers located at the 3-position and 5-position of the piperidine ring, designated with (3R,5R) absolute configuration [4] [29]. This specific stereochemical arrangement results in a trans-diaxial orientation of the amino and phenyl substituents on the piperidine ring, which is essential for optimal protein-ligand interactions [7].
The compound exists as a single enantiomer, distinguishing it from its enantiomeric negative control GSK4028, which possesses the opposite (S,S) configuration [7] [10]. The stereochemical integrity has been confirmed through chiral analytical methods and co-crystallization studies with target proteins [10]. The enantiomeric purity is maintained throughout synthetic procedures, ensuring consistent biological activity profiles [19].
Parameter | Value |
---|---|
Number of Chiral Centers | 2 |
Absolute Configuration | (3R,5R) |
Stereochemical Designation | trans-configuration at piperidine ring |
Enantiomeric Status | Single enantiomer |
Control Compound | GSK4028 (S,S-enantiomer) - negative control |
The trans-stereochemistry at the piperidine ring positions the phenyl group and amino substituent in an optimal spatial relationship for bromodomain binding [22]. This configuration enables the formation of specific hydrogen bonding networks and hydrophobic interactions within the acetyl-lysine binding pocket of target proteins [10]. The stereochemical requirements have been validated through structure-activity relationship studies, demonstrating that the (3R,5R) configuration is essential for maintaining nanomolar binding affinity [1] [7].
GSK 4027 possesses a molecular weight of 377.28 grams per mole, corresponding to the molecular formula C₁₇H₂₁BrN₄O [1] [2] [4]. The molecular composition includes a single bromine atom, contributing significantly to the overall molecular mass and physicochemical properties [3]. The empirical formula reflects the precise atomic composition required for bromodomain selectivity, with the nitrogen-rich heterocyclic framework providing essential hydrogen bonding capabilities [1].
The molecular weight falls within the optimal range for drug-like compounds, satisfying Lipinski's rule of five criteria for oral bioavailability [1]. The presence of four nitrogen atoms and one oxygen atom contributes to the compound's hydrogen bonding potential, influencing both solubility and protein binding characteristics [2]. The bromine substituent enhances lipophilicity while providing unique halogen bonding interactions with target proteins [22].
Nuclear magnetic resonance spectroscopy has provided detailed structural confirmation of GSK 4027, with characteristic chemical shifts observed for all proton and carbon environments [13] [16]. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the piperidine ring protons, with the 4-position proton appearing as a doublet due to trans-coupling with the 3-position proton [8]. The phenyl ring protons display typical aromatic multipicity patterns between 7.0 and 7.5 parts per million [16].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the pyridazinone ring at approximately 170 parts per million, consistent with the lactam functionality [16]. The aromatic carbons of both the pyridazinone and phenyl rings appear in the expected range of 120-140 parts per million [13]. Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 377, supporting the proposed molecular formula [18].
Infrared spectroscopy demonstrates characteristic absorption bands for the carbonyl stretch at approximately 1680 wavenumbers, indicative of the pyridazinone lactam functionality [24]. The amino group exhibits characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region [24]. These spectroscopic data collectively confirm the structural assignment and purity of the synthesized compound [15].
The solubility characteristics of GSK 4027 have been extensively characterized across multiple solvent systems to optimize formulation and biological testing protocols [1] [2]. In dimethyl sulfoxide, the compound demonstrates excellent solubility, achieving concentrations up to 50 milligrams per milliliter, equivalent to 132.53 millimolar [1] [15]. This high solubility in dimethyl sulfoxide facilitates the preparation of concentrated stock solutions for biological assays [2].
Aqueous solubility remains limited due to the lipophilic nature of the phenyl-substituted piperidine moiety, necessitating the use of co-solvents or surfactants for aqueous formulations [1]. The artificial membrane permeability has been measured at 500 nanometers per second, indicating favorable membrane penetration properties for cellular assays [1] [2]. The compound exhibits stability in common organic solvents, maintaining chemical integrity under standard storage conditions [15].
Property | Value | Reference |
---|---|---|
Molecular Weight | 377.28 g/mol | [1] [2] [4] |
Molecular Formula | C₁₇H₂₁BrN₄O | [1] [2] [4] |
Density (predicted) | 1.45 g/cm³ | [9] |
Solubility in Dimethyl Sulfoxide | 50 mg/mL (132.53 mM) | [1] [2] |
Artificial Membrane Permeability | 500 nm/s | [1] |
Storage Conditions | Powder: -20°C (3 years), 4°C (2 years) | [15] [18] |
Appearance | Solid powder | [29] |
The synthesis of GSK 4027 follows a convergent approach based on pyridazinone chemistry, utilizing established methodologies for heterocyclic construction [19] [24]. The synthetic route involves the coupling of a pre-formed pyridazinone core with a stereochemically defined piperidine derivative [19]. The key synthetic transformation employs nucleophilic aromatic substitution to install the amino linkage between the heterocyclic components [24].
The synthetic protocol begins with the preparation of the 4-bromo-2-methyl-5-chloropyridazin-3-one intermediate through established pyridazinone chemistry [19]. This intermediate undergoes nucleophilic substitution with the appropriately substituted (3R,5R)-1-methyl-5-phenylpiperidin-3-amine to form the target compound [19]. The reaction conditions typically involve elevated temperatures and polar aprotic solvents to facilitate the substitution process [24].
Purification of the final product is achieved through conventional chromatographic techniques, yielding the compound in high purity suitable for biological evaluation [19]. The synthetic methodology has been optimized to ensure consistent stereochemical integrity and chemical purity across multiple batches [19]. Quality control measures include nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structural identity and purity [21].
The synthetic approach represents an advancement from earlier pyridazinone methodologies, incorporating stereoselective elements to access the specific (3R,5R) configuration required for biological activity [24]. Alternative synthetic routes have been explored, including approaches utilizing different coupling strategies and protecting group manipulations [23]. The current methodology provides reliable access to gram quantities of material suitable for extensive biological characterization [19].
The structure-activity relationships of GSK 4027 have been extensively investigated through systematic medicinal chemistry optimization, leading to the identification of key structural features essential for bromodomain selectivity [1] [19] [27]. The compound demonstrates equipotent activity against both protein carboxy-terminal domain-associated factor and general control nonderepressible 5 bromodomains, with inhibition constants of 1.4 nanomolar for both targets [1] [7]. This dual selectivity represents a significant achievement in bromodomain chemical probe development [27].
The pyridazinone core serves as the primary acetyl-lysine mimetic, with the carbonyl oxygen forming critical hydrogen bonds with conserved asparagine and tyrosine residues in the bromodomain binding pocket [22]. The 4-bromo substituent provides additional selectivity through halogen bonding interactions with specific amino acid residues [10] [22]. Modification of the bromine to other halogens or hydrogen results in substantial loss of potency, confirming its essential role in protein recognition [13].
Assay Type | IC₅₀/Ki Value | Ki (nM) |
---|---|---|
Protein Carboxy-terminal Domain-associated Factor Time-Resolved Fluorescence Resonance Energy Transfer | pIC₅₀ = 7.4±0.11 | ~40 |
General Control Nonderepressible 5 BROMOscan | pKi = 8.9 | 1.4 |
Protein Carboxy-terminal Domain-associated Factor BROMOscan | pKi = 8.9 | 1.4 |
Protein Carboxy-terminal Domain-associated Factor NanoBRET (cellular) | pIC₅₀ = 7.2 (IC₅₀ = 60 nM) | 60 |
Bromodomain-containing Protein 4 BD1 Time-Resolved Fluorescence Resonance Energy Transfer | pIC₅₀ < 4.3 | >50,000 |
Bromodomain-containing Protein 9 Time-Resolved Fluorescence Resonance Energy Transfer | pIC₅₀ = 5.1±0.08 | ~8,000 |
The piperidine ring system provides the appropriate three-dimensional framework for optimal protein contacts, with the phenyl substituent engaging in π-π stacking interactions with aromatic residues in the bromodomain binding site [22]. The (3R,5R) stereochemistry positions these groups optimally for protein recognition, as demonstrated by co-crystal structures with target proteins [10]. The trans-relationship between the amino and phenyl substituents is crucial for maintaining the binding conformation [7].
Selectivity against other bromodomain family members has been systematically evaluated, revealing greater than 70-fold selectivity over most off-target bromodomains [1] [27]. The compound demonstrates particularly impressive selectivity against the bromodomain and extra-terminal family, with greater than 18,000-fold selectivity over bromodomain-containing protein 4 [1] [29]. This selectivity profile has been confirmed through comprehensive bromodomain screening panels [30].
Target | Ki (nM) | Selectivity vs Protein Carboxy-terminal Domain-associated Factor |
---|---|---|
Protein Carboxy-terminal Domain-associated Factor | 1.4 | 1x |
General Control Nonderepressible 5 | 1.4 | 1x |
Bromodomain-containing Protein 4 BD1 | >50,000 | >35,000x |
Bromodomain-containing Protein 9 | ~8,000 | >5,700x |
Bromodomain and PHD Finger-containing Transcription Factor 3 | 100 | 71x |
Bromodomain-containing Protein 1 | 110 | 79x |
Fanconi Anemia Zinc Finger | 130 | 93x |
Bromodomain and PHD Finger-containing Transcription Factor 1 | 140 | 100x |